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molecular formula C12H19NO2 B8383800 1-Butyl-5,6-dimethyl-3-methoxy-2-pyridone

1-Butyl-5,6-dimethyl-3-methoxy-2-pyridone

Cat. No. B8383800
M. Wt: 209.28 g/mol
InChI Key: ZIKVVQJCNPEPSL-UHFFFAOYSA-N
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Patent
US08088924B2

Procedure details

n-Butanol (13 mL) was added to a mixture of 5,6-dimethyl-3-methoxy-2-pyridone (1-004-06) (306 mg) and potassium hydroxide (157 mg). 1-Iodobutane (0.44 mL) was added to the suspension, and the reaction mixture was heated with stirring in an oil bath at 85° C. under nitrogen atmosphere. After 24 h, the reaction mixture was evaporated under reduced pressure, and the residue was dissolved in acetyl acetate and water. The reaction mixture was extracted twice with ethyl acetate, and once with water, dried over magnesium sulfate, and evaporated under reduced pressure. The obtained residue (300 mg) was purified by silica gel column chromatography (Lobar column B, toluene/acetone (3/1)) to give 1-butyl-5,6-dimethyl-3-methoxy-2-pyridone (1-004-07) (124 mg, 29.6%).
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two
Quantity
157 mg
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8].[OH-].[K+].I[CH2:15][CH2:16][CH2:17][CH3:18]>C(O)CCC>[CH2:15]([N:6]1[C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=[C:4]([O:10][CH3:11])[C:5]1=[O:9])[CH2:16][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.44 mL
Type
reactant
Smiles
ICCCC
Step Two
Name
Quantity
306 mg
Type
reactant
Smiles
CC=1C=C(C(NC1C)=O)OC
Name
Quantity
157 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
13 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring in an oil bath at 85° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetyl acetate
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with water, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue (300 mg) was purified by silica gel column chromatography (Lobar column B, toluene/acetone (3/1))

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCC)N1C(C(=CC(=C1C)C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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